3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sophisticated organic compound belonging to the benzenesulfonamide family. This compound is notable for its unique molecular structure, which incorporates chlorine, fluorine, trifluoromethyl, and pyrazole groups, making it a subject of interest in various scientific fields, particularly in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and pyrazole ring construction. Here is a simplified synthetic route:
Halogenation: : The starting material, a substituted benzene ring, undergoes halogenation to introduce the chlorine and fluorine atoms. This step requires the use of reagents like chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Sulfonation: : The halogenated benzene is then treated with sulfuric acid (H2SO4) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonamide group.
Pyrazole Ring Construction: : The final step involves the formation of the pyrazole ring through a cyclization reaction using hydrazine derivatives and trifluoromethylation agents. The reaction conditions typically include heating under reflux and the use of catalysts like palladium (Pd).
Industrial Production Methods
Industrial-scale production of this compound necessitates optimized conditions for higher yields and purity. Large-scale reactors equipped with precise temperature and pressure control systems are employed. The use of continuous flow chemistry techniques can enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: : Both the chlorine and fluorine atoms on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or reduced using hydrogenation techniques.
Cyclization: : The pyrazole ring can further undergo cyclization reactions, leading to the formation of more complex heterocycles.
Common Reagents and Conditions
Substitution: : Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution, and aluminum chloride (AlCl3) for electrophilic substitution.
Oxidation: : Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
The major products formed depend on the type of reaction. Substitution reactions yield various halogenated derivatives, oxidation results in sulfonic acids, and reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide finds applications in multiple scientific fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules and for studying reaction mechanisms.
Biology: : Employed in biochemical assays and as a probe to study enzyme interactions.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal contexts, it is hypothesized to:
Interact with enzymes: : Inhibiting or modulating enzyme activity through binding to active sites or allosteric sites.
Affect molecular pathways: : Influencing signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Target molecular structures: : Binding to proteins, nucleic acids, or cell membranes, altering their function or stability.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds, 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to its trifluoromethyl and pyrazole moieties, which contribute to its distinct chemical reactivity and biological activity.
Similar Compounds
3-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: : Lacks the fluorine atom, which can alter its reactivity and biological properties.
4-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: : Lacks the chlorine atom, influencing its chemical behavior and applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF4N3O2S/c13-9-7-8(1-2-10(9)14)23(21,22)18-4-6-20-5-3-11(19-20)12(15,16)17/h1-3,5,7,18H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUASRUIUKVQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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